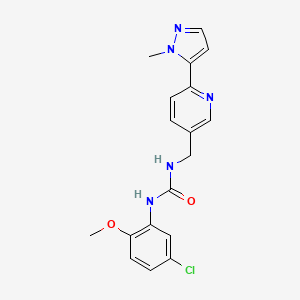

1-(5-chloro-2-methoxyphenyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-3-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN5O2/c1-24-16(7-8-22-24)14-5-3-12(10-20-14)11-21-18(25)23-15-9-13(19)4-6-17(15)26-2/h3-10H,11H2,1-2H3,(H2,21,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UINPZPPGIBPXBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)NC3=C(C=CC(=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(5-Chloro-2-methoxyphenyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C18H19ClN4O2 |

| Molecular Weight | 364.82 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not specified |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Research indicates that it may act as an inhibitor of specific kinases and enzymes that are crucial in cancer progression and inflammatory responses.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

- Cytotoxicity Assays : In vitro tests have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The IC50 values for these assays ranged from 10 µM to 30 µM, indicating moderate potency compared to established chemotherapeutics .

Anti-inflammatory Activity

The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Studies have shown that it can reduce the levels of TNF-alpha and IL-6 in activated macrophages, which are critical mediators in inflammatory responses .

Case Studies

Several case studies have been published that support the biological activity of this compound:

- Study on MCF7 Cell Line : A recent study evaluated the effect of this compound on MCF7 cells, reporting an IC50 value of approximately 15 µM. The mechanism was attributed to apoptosis induction through the mitochondrial pathway .

- In Vivo Models : In animal models, administration of this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer, further supporting its potential as an anticancer agent .

Q & A

Basic: What is the standard synthesis protocol for this compound, and what critical parameters influence yield?

The synthesis involves sequential coupling reactions starting with functionalized intermediates. Key steps include:

- Step 1: Formation of the pyridinylmethyl intermediate via nucleophilic substitution or Suzuki-Miyaura coupling (for pyrazole-pyridine linkage) .

- Step 2: Urea bond formation between the chloro-methoxyphenyl amine and the pyridinylmethyl intermediate using carbodiimide coupling agents (e.g., EDCI or DCC) in anhydrous DMF or THF .

- Critical parameters:

- Temperature: Maintain 0–5°C during urea coupling to minimize side reactions .

- Solvent purity: Anhydrous conditions prevent hydrolysis of reactive intermediates .

- Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency .

Yield optimization requires HPLC monitoring (C18 columns, acetonitrile/water gradient) to track intermediate purity .

Basic: Which analytical techniques are essential for structural validation and purity assessment?

| Technique | Purpose | Key Data |

|---|---|---|

| ¹H/¹³C NMR | Confirm regiochemistry of pyrazole, pyridine, and urea moieties | Chemical shifts: ~8.2 ppm (pyridine-H), ~7.5 ppm (chlorophenyl-H), ~3.8 ppm (methoxy-OCH₃) . |

| HRMS | Verify molecular ion ([M+H]⁺) and fragmentation patterns | Exact mass match within 3 ppm error . |

| HPLC-PDA | Assess purity (>95%) and detect byproducts | Retention time consistency under gradient elution . |

| FT-IR | Identify urea C=O stretch (~1640–1680 cm⁻¹) and aromatic C-Cl (~750 cm⁻¹) . |

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Discrepancies often arise from assay conditions or target specificity. Mitigation strategies include:

- Orthogonal assays: Compare enzyme inhibition (e.g., fluorescence polarization) with cellular activity (e.g., Western blot for downstream signaling proteins) .

- Structural analysis: Use X-ray crystallography or molecular docking to verify binding mode consistency across studies .

- Buffer optimization: Assess pH and ionic strength effects on compound solubility (e.g., DLS for aggregation checks) .

- Control compounds: Include known inhibitors (e.g., staurosporine for kinases) to validate assay robustness .

Advanced: What computational methods are recommended for predicting reactivity or optimizing synthetic routes?

- Reaction path search: Apply density functional theory (DFT) to model transition states, particularly for urea bond formation and cross-coupling steps .

- Machine learning (ML): Train models on reaction databases (e.g., USPTO) to predict optimal solvents/catalysts for pyridine functionalization .

- QSPR modeling: Correlate substituent effects (e.g., methoxy vs. chloro groups) with reaction yields using descriptors like Hammett constants .

Advanced: How can statistical experimental design improve reaction optimization?

- Factorial design: Screen variables (temperature, catalyst loading, solvent ratio) using a 2³ design to identify significant factors .

- Response surface methodology (RSM): Optimize yield and purity simultaneously via central composite design .

- Case example: For Suzuki-Miyaura coupling, a 15-run Box-Behnken design reduced Pd catalyst use by 40% while maintaining >85% yield .

Basic: What are the hypothesized biological targets based on structural motifs?

- Kinase inhibition: The pyridine-pyrazole core may act as an ATP-binding site competitor, similar to JAK2/3 inhibitors .

- GPCR modulation: The chloro-methoxyphenyl group resembles ligands for serotonin or dopamine receptors .

- Validation assays: Use TR-FRET-based kinase panels or β-arrestin recruitment assays for target deconvolution .

Advanced: What strategies mitigate degradation during long-term stability studies?

- Lyophilization: Store as a lyophilized powder under argon to prevent urea hydrolysis .

- Excipient screening: Co-formulate with cyclodextrins to enhance aqueous stability .

- Forced degradation: Monitor under acidic (0.1M HCl), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions to identify degradation pathways .

Advanced: How can regiochemical ambiguities in the pyrazole-pyridine linkage be resolved?

- NOESY NMR: Detect spatial proximity between pyrazole-H and pyridine-CH₂ to confirm linkage position .

- Single-crystal XRD: Resolve atomic positions in the crystalline form .

- Isotopic labeling: Synthesize ¹³C-labeled pyridine to trace coupling sites via HSQC .

Basic: What are the recommended storage conditions to maintain compound integrity?

- Short-term: Store at –20°C in anhydrous DMSO (≤10 mM) with desiccants .

- Long-term: Lyophilize and store under inert gas (N₂ or Ar) at –80°C .

Advanced: How can researchers leverage fragment-based drug design (FBDD) to optimize this scaffold?

- Fragment library screening: Test pyrazole, pyridine, and urea fragments in SPR or MST assays to identify high-affinity motifs .

- Structure-activity relationship (SAR): Systematically vary substituents (e.g., methoxy → ethoxy, chloro → fluoro) and assess potency/logP .

- Cryo-EM: Resolve binding poses in complex with large targets (e.g., ribosomes) for allosteric modulator discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.